Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate
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Overview
Description
Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate is a chemical compound with the molecular formula C9H15NO3 and a molar mass of 185.22 g/mol . . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate typically involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids . The reaction conditions usually include heating the reaction mixture at temperatures ranging from 65°C to 75°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other chemical compounds.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As an impurity standard for quality control in pharmaceutical formulations.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein interactions, which can affect various biological processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: Another ester derivative of pyrrolidin-2-one, used in similar applications.
2-(2-oxopyrrolidin-1-yl)acetamide: Known for its psychotropic and cerebroprotective effects.
Uniqueness
Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate is unique due to its specific ester group, which can influence its reactivity and interaction with biological systems. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
propan-2-yl 2-(2-oxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C9H15NO3/c1-7(2)13-9(12)6-10-5-3-4-8(10)11/h7H,3-6H2,1-2H3 |
InChI Key |
CZYUXPCSQUJSMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN1CCCC1=O |
Origin of Product |
United States |
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